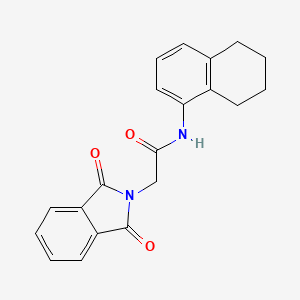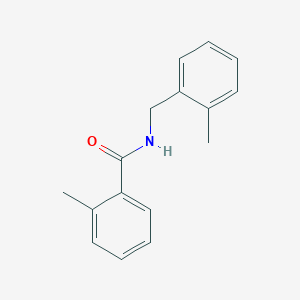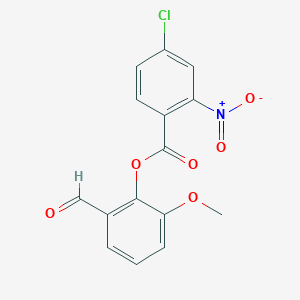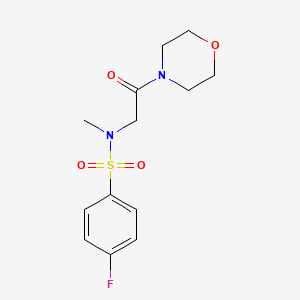
6-bromo-2-(3-pyridinyl)-4-quinolinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-bromo-2-(3-pyridinyl)-4-quinolinecarboxamide, also known as GW 501516, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of selective androgen receptor modulators (SARMs) and has been studied for its ability to stimulate muscle growth and improve endurance.
作用机制
The mechanism of action of 6-bromo-2-(3-pyridinyl)-4-quinolinecarboxamide involves the activation of the peroxisome proliferator-activated receptor delta (PPARδ). This receptor is involved in the regulation of various metabolic processes such as lipid metabolism, glucose metabolism, and energy homeostasis. Activation of PPARδ by 6-bromo-2-(3-pyridinyl)-4-quinolinecarboxamide leads to an increase in the expression of genes involved in these metabolic processes, resulting in improved endurance and muscle growth.
Biochemical and Physiological Effects
Studies have shown that 6-bromo-2-(3-pyridinyl)-4-quinolinecarboxamide has several biochemical and physiological effects. It has been shown to increase the expression of genes involved in lipid metabolism, resulting in increased fat burning and improved endurance. It has also been shown to increase the expression of genes involved in muscle growth, resulting in increased muscle mass and strength. Additionally, it has been shown to improve insulin sensitivity and glucose uptake, making it a potential treatment for diabetes and other metabolic diseases.
实验室实验的优点和局限性
One of the main advantages of 6-bromo-2-(3-pyridinyl)-4-quinolinecarboxamide for lab experiments is its ability to improve endurance and stimulate muscle growth. This makes it a useful tool for studying the mechanisms of these processes and for developing potential treatments for diseases such as obesity and diabetes. However, one limitation of this compound is its potential for off-target effects. As a selective androgen receptor modulator, it may have unintended effects on other receptors and pathways, making it important to carefully study its effects in various systems.
未来方向
There are several potential future directions for the study of 6-bromo-2-(3-pyridinyl)-4-quinolinecarboxamide. One area of interest is its potential applications in the treatment of metabolic diseases such as obesity and diabetes. Further studies are needed to fully understand its effects on glucose metabolism and insulin sensitivity. Another area of interest is its potential applications in the field of sports and athletics. Further studies are needed to fully understand its effects on muscle growth and endurance, as well as its potential for abuse as a performance-enhancing drug. Additionally, there is potential for the development of more selective and potent PPARδ agonists based on the structure of 6-bromo-2-(3-pyridinyl)-4-quinolinecarboxamide.
合成方法
The synthesis of 6-bromo-2-(3-pyridinyl)-4-quinolinecarboxamide involves a multi-step process that begins with the reaction of 2-amino-4-bromobenzoic acid with acetic anhydride to form 2-acetamido-4-bromobenzoic acid. This intermediate is then reacted with 3-pyridinecarboxylic acid and thionyl chloride to form 2-acetamido-4-bromo-3-pyridinecarboxylic acid. Finally, this intermediate is reacted with ammonia to form 6-bromo-2-(3-pyridinyl)-4-quinolinecarboxamide.
科学研究应用
6-bromo-2-(3-pyridinyl)-4-quinolinecarboxamide has been extensively studied for its potential applications in various fields. In the field of sports and athletics, this compound has been studied for its ability to improve endurance and stimulate muscle growth. In the field of medicine, it has been studied for its potential applications in the treatment of various diseases such as obesity, diabetes, and cardiovascular diseases.
属性
IUPAC Name |
6-bromo-2-pyridin-3-ylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrN3O/c16-10-3-4-13-11(6-10)12(15(17)20)7-14(19-13)9-2-1-5-18-8-9/h1-8H,(H2,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKJAVDQOFPKKMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49827674 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
6-Bromo-2-(pyridin-3-yl)quinoline-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl 4-[(4-methylphenyl)acetyl]-1-piperazinecarboxylate](/img/structure/B5776456.png)

![ethyl 4-[4-(dimethylamino)benzyl]-1-piperazinecarboxylate](/img/structure/B5776469.png)


![1-(2-thienyl)ethanone 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5776492.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-3-cyclopentylpropanamide](/img/structure/B5776498.png)




